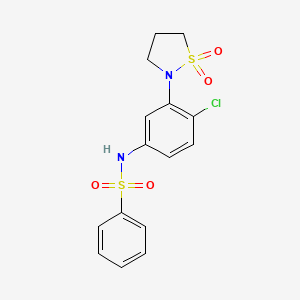

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S2/c16-14-8-7-12(11-15(14)18-9-4-10-23(18,19)20)17-24(21,22)13-5-2-1-3-6-13/h1-3,5-8,11,17H,4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLFHKIRVVYXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-nitrobenzenesulfonamide with a suitable isothiazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and scalability. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in Sulfonamide Derivatives

The compound shares structural similarities with other sulfonamide-based molecules reported in patent literature. For instance:

Key Observations :

- Bioactivity: Example 53 () demonstrates cytotoxicity, likely evaluated via assays such as the SRB method (), which quantifies cellular protein content to measure drug-induced cytotoxicity .

- This could influence solubility and target selectivity.

- Molecular Weight : The target compound (~378.8 g/mol) is smaller than Example 53 (~589.1 g/mol), suggesting better bioavailability under Lipinski’s rule-of-five criteria.

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a unique structural arrangement that includes a chloro-substituted phenyl ring and a dioxidoisothiazolidin moiety, contributing to its potential pharmacological properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 425.9 g/mol. Its structure can be broken down into the following components:

- Chloro-substituted Phenyl Group : Enhances reactivity and biological interactions.

- Dioxidoisothiazolidin Ring : Contributes to the compound's biological activity.

- Benzenesulfonamide Moiety : Known for antimicrobial properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Properties

Sulfonamides are historically recognized for their antibacterial effects. The presence of the sulfonamide group in this compound suggests potential activity against bacterial infections. Research indicates that sulfonamides inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), which is essential for bacterial growth.

The mechanism of action involves interaction with specific enzymes or receptors within microbial cells. For instance, the compound may inhibit dihydropteroate synthase, an enzyme critical in the synthesis of folate in bacteria. This inhibition disrupts DNA synthesis and ultimately leads to cell death.

Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A notable case study published in 2023 investigated the efficacy of this compound in treating resistant bacterial infections in animal models. The results indicated a marked reduction in bacterial load, suggesting its potential as a therapeutic agent in antibiotic-resistant cases.

- Comparative Analysis : When compared to other sulfonamide derivatives, this compound showed enhanced activity due to its unique structural features, which may improve binding affinity to target enzymes.

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Inhibition of dihydropteroate synthase |

| Sulfanilamide | Moderate | Inhibition of dihydropteroate synthase |

| Trimethoprim | Very High | Inhibition of dihydrofolate reductase |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via sulfonylation of a substituted aniline intermediate. For example, reacting 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline with benzenesulfonyl chloride in the presence of pyridine as a base at low temperatures (e.g., 273 K) to minimize side reactions like bis-sulfonylation . Purification often involves selective precipitation using sodium carbonate to isolate the monosulfonylated product .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography (using software like WinGX for data refinement) to resolve the sulfonamide backbone and isothiazolidine ring geometry .

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding patterns.

- Mass spectrometry (LC-MS) for molecular weight validation, particularly when synthesizing derivatives (e.g., acrylamide-functionalized analogs) .

Q. How does solvent polarity affect the compound’s reactivity in substitution reactions?

- Methodological Answer : Solvent effects can be modeled using the Polarizable Continuum Model (PCM), which predicts solvation energies and charge distribution. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfonamide group, while protic solvents stabilize intermediates via hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress bis-sulfonylation during synthesis?

- Methodological Answer : To minimize over-sulfonylation:

- Use stoichiometric control (1:1 molar ratio of sulfonyl chloride to amine).

- Conduct reactions at low temperatures (e.g., 273 K) to slow secondary reactions.

- Employ selective quenching (e.g., sodium bicarbonate washes) to remove unreacted sulfonyl chloride .

Q. What computational strategies are recommended to predict electrophilic substitution sites in derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) identify electron-rich regions (e.g., para to the sulfonamide group) prone to electrophilic attack.

- Frontier Molecular Orbital (FMO) analysis predicts reactivity toward nitration or halogenation .

Q. How can crystallographic data inconsistencies (e.g., disordered atoms) be resolved?

- Methodological Answer :

- Use WinGX or Olex2 software for refinement, applying restraints to disordered regions (e.g., isothiazolidine ring conformers).

- Validate against spectroscopic data (e.g., NMR coupling constants) to confirm dynamic disorder versus static structural features .

Q. What strategies are used to study the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular docking (AutoDock Vina) screens against enzymes like carbonic anhydrase II (CA2), leveraging the sulfonamide’s zinc-binding affinity.

- Surface Plasmon Resonance (SPR) quantifies binding kinetics, while isothermal titration calorimetry (ITC) measures thermodynamic parameters .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Dose-response validation : Re-test activity under standardized conditions (e.g., fixed IC50 protocols).

- Metabolite profiling : Use LC-MS to identify degradation products that may confound results (e.g., hydrolysis of the isothiazolidine ring in cell media) .

- Structural analogs : Compare with derivatives (e.g., 3,4-dichloro-substituted benzenesulfonamides) to isolate pharmacophoric contributions .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.